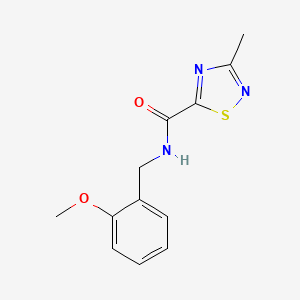

N-(2-methoxybenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

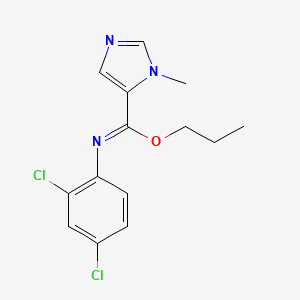

NBOMes are analogs of the 2C family of phenethylamine drugs, originally synthesized by Alexander Shulgin, that contain a N-(2-methoxybenzyl) substituent . They are a new class of potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects .

Synthesis Analysis

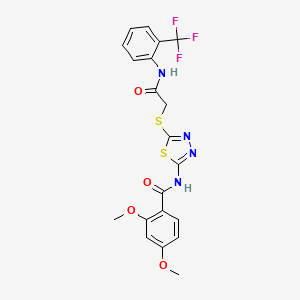

The synthesis of benzenesulfonamide derivatives, including those similar to the compound , typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.Molecular Structure Analysis

The molecular structure of compounds similar to the one has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule.Chemical Reactions Analysis

Benzenesulfonamides, including the compound , undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.Applications De Recherche Scientifique

Synthesis and Characterization

N-(2-methoxybenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide and its derivatives have been synthesized and characterized in several studies. The synthesis involves reactions that lead to the formation of 1,3,4-thiadiazole derivatives, which are known for their biological activities. For instance, Hassan et al. (2014) reported the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, which showcases the methodological advancements in producing compounds with potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives have been a significant focus of research, given their potential pharmacological applications. Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds, which exhibited high DNA protective ability and strong antimicrobial activity against specific bacteria, highlighting the versatility of thiadiazole derivatives in developing new therapeutic strategies (Gür et al., 2020).

Another study by Shehadi et al. (2022) focused on the solvent-free synthesis of 1,3,4-thiadiazoles, showcasing significant antimicrobial activity against various microorganisms. This research underscores the potential of these compounds in the drug development process as antimicrobial drugs (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).

Mécanisme D'action

Target of Action

The primary target of N-[(2-METHOXYPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE, also known as 2C-B-Fly-NBOMe, is the serotonin 5-HT2A/2C receptors . These receptors are widely distributed in the cerebral cortex and have been linked to various neuropsychiatric disorders .

Mode of Action

2C-B-Fly-NBOMe acts as a potent agonist for the serotonin 5-HT2A/2C receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 2C-B-Fly-NBOMe binds to the 5-HT2A/2C receptors, stimulating a response that leads to its hallucinogenic effects .

Biochemical Pathways

Upon binding to the 5-HT2A/2C receptors, 2C-B-Fly-NBOMe affects several neurotransmitters’ pathways. It impacts the dopamine system, possibly indicating its addictive properties . It also affects the serotonin system and causes an increase in cortical glutamate release . These complex interactions between neurotransmitter pathways result in the compound’s overall effect .

Pharmacokinetics

The pharmacokinetics of 2C-B-Fly-NBOMe reveal that it penetrates animal brain tissue in a relatively slow manner . Peak drug concentrations were detected 30 and 60 minutes after drug application in serum and brain tissue, respectively . The parent compound was still present in the brain 8 hours after administration . These findings suggest that the compound has a significant presence and duration in the brain, which contributes to its potent effects .

Result of Action

The binding of 2C-B-Fly-NBOMe to the 5-HT2A/2C receptors and its subsequent effects on neurotransmitter pathways result in significant inhibitory effects on motor performance and attenuation of sensorimotor gating . It also induces significant changes in behavior and thermoregulation . These effects are characteristic of hallucinogenic substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2C-B-Fly-NBOMe. For instance, the compound’s effects can vary based on individual metabolic rates and routes . Additionally, the compound’s ability to easily cross the blood-brain barrier and accumulate in brain tissue can be influenced by factors such as the individual’s physiological state .

Safety and Hazards

NBOMes have been associated with severe adverse reactions including deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8-14-12(18-15-8)11(16)13-7-9-5-3-4-6-10(9)17-2/h3-6H,7H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBWOLYCTFGKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)

![1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2925031.png)

![1-[(E)-4-chlorobut-2-enyl]indole-2,3-dione](/img/structure/B2925037.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B2925041.png)

![4-[2-[[4-(3,5-Dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2925042.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2925043.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2925045.png)

![1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2925048.png)

![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone](/img/structure/B2925050.png)